molecular formula C9H18Cl3O3PS B13771573 Tris(chloropropyl) thiophosphate CAS No. 52797-93-0

Tris(chloropropyl) thiophosphate

Cat. No.: B13771573
CAS No.: 52797-93-0
M. Wt: 343.6 g/mol
InChI Key: XIXQYPDYOGTEEY-UHFFFAOYSA-N
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Description

Tris(chloropropyl) thiophosphate is a chemical compound that belongs to the class of organophosphates. It is characterized by the presence of three chloropropyl groups attached to a thiophosphate core. This compound is commonly used as a flame retardant in various industrial applications due to its ability to inhibit or resist the spread of fire.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(chloropropyl) thiophosphate is typically synthesized through the reaction of propylene oxide with phosphoryl chloride in the presence of a catalyst. The reaction conditions often involve elevated temperatures and controlled environments to ensure the desired product is obtained. The general reaction can be represented as follows: [ \text{3 CH}_2\text{CH(Cl)CH}_3 + \text{POCl}_3 \rightarrow \text{(CH}_2\text{CH(Cl)CH}_3\text{)}_3\text{P=S} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products. The final product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tris(chloropropyl) thiophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert the thiophosphate group to a phosphine.

    Substitution: The chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.

Major Products

    Oxidation: Phosphates and chlorinated by-products.

    Reduction: Phosphines and hydrogen chloride.

    Substitution: Substituted phosphates with various functional groups.

Scientific Research Applications

Tris(chloropropyl) thiophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a flame retardant additive in polymers and resins.

    Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceuticals.

    Industry: Widely used in the production of flame-retardant materials, including textiles, foams, and coatings.

Mechanism of Action

The mechanism by which tris(chloropropyl) thiophosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also interferes with the combustion process by releasing chlorine radicals that inhibit the propagation of free radicals in the flame.

Comparison with Similar Compounds

Similar Compounds

    Tris(chloropropyl) phosphate: Similar in structure but contains a phosphate group instead of a thiophosphate group.

    Tris(2-chloroethyl) phosphate: Another flame retardant with similar applications but different alkyl groups.

    Tris(2-chloroisopropyl) phosphate: A structural isomer with different positioning of the chlorine atoms.

Uniqueness

Tris(chloropropyl) thiophosphate is unique due to its thiophosphate core, which imparts different chemical properties compared to its phosphate analogs. This uniqueness allows it to be used in specific applications where enhanced flame retardancy and stability are required.

Properties

CAS No.

52797-93-0

Molecular Formula

C9H18Cl3O3PS

Molecular Weight

343.6 g/mol

IUPAC Name

tris(3-chloropropoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H18Cl3O3PS/c10-4-1-7-13-16(17,14-8-2-5-11)15-9-3-6-12/h1-9H2

InChI Key

XIXQYPDYOGTEEY-UHFFFAOYSA-N

Canonical SMILES

C(COP(=S)(OCCCCl)OCCCCl)CCl

Origin of Product

United States

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